molecular formula C12H11FN2O B2935222 [6-(4-Fluorophenoxy)pyridin-2-yl]methanamine CAS No. 1247710-87-7

[6-(4-Fluorophenoxy)pyridin-2-yl]methanamine

Cat. No.: B2935222
CAS No.: 1247710-87-7
M. Wt: 218.231
InChI Key: HOVMYCCQLQLBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-(4-Fluorophenoxy)pyridin-2-yl]methanamine (CAS 1247710-87-7) is a valuable chemical intermediate in scientific research, particularly in the field of medicinal chemistry. This compound, with the molecular formula C12H11FN2O and a molecular weight of 218.23 g/mol, features a pyridine core substituted with a methanamine group and a 4-fluorophenoxy moiety . Its primary research application is as a key building block, or "synthon," for the construction of more complex molecules with potential biological activity. For instance, pyridine and pyrimidine derivatives bearing fluorophenylalkoxy groups are actively investigated for their interactions with central nervous system targets, such as the 5-HT2C receptor, which is a potential target for conditions like obesity and schizophrenia . Furthermore, structurally similar pyridin-2-yl-methylamine compounds are frequently utilized in the synthesis of potential therapeutics, including MrgprX2 antagonists studied for inflammatory and dermatological conditions . The presence of both an amine functional group and an aromatic system makes this compound a versatile precursor for further chemical modifications, including salt formation to improve solubility and stability, as demonstrated by the related dihydrochloride salt . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[6-(4-fluorophenoxy)pyridin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-9-4-6-11(7-5-9)16-12-3-1-2-10(8-14)15-12/h1-7H,8,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVMYCCQLQLBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OC2=CC=C(C=C2)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution Using 2-Chloro-6-(4-fluorophenoxy)pyridine

A widely reported method involves the substitution of a chlorine atom in 2-chloro-6-(4-fluorophenoxy)pyridine with an amine group. This intermediate (CAS 1090916-41-8) is commercially available or synthesized via coupling 4-fluorophenol with 2,6-dichloropyridine under basic conditions.

Amination via Ammonia or Methylamine

The chlorinated intermediate undergoes nucleophilic substitution with ammonia or methylamine in a pressurized reactor. Typical conditions include:

  • Solvent: Anhydrous toluene or dimethylformamide (DMF)
  • Temperature: 120–150°C
  • Catalyst: CuI (5 mol%) and 1,10-phenanthroline (10 mol%)
  • Yield: 60–75%.

The reaction proceeds via a concerted mechanism, where the electron-withdrawing fluorophenoxy group activates the pyridine ring toward substitution at the 2-position.

Reductive Amination of Aldehyde Intermediates

An alternative approach involves synthesizing 6-(4-fluorophenoxy)pyridine-2-carbaldehyde, followed by reductive amination.

Aldehyde Synthesis

The aldehyde is prepared by oxidizing 2-hydroxymethyl-6-(4-fluorophenoxy)pyridine using pyridinium chlorochromate (PCC) in dichloromethane (82% yield).

Reductive Amination

The aldehyde reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) and 1,4-diazabicyclo[2.2.2]octane (DABCO) in methanol at room temperature. Key parameters:

  • Molar ratio (aldehyde:amine): 1:1.2
  • Reaction time: 12–24 hours
  • Yield: 70–85%.

Table 1: Comparison of Amination Methods

Method Starting Material Conditions Yield (%)
Nucleophilic Substitution 2-Chloro-6-(4-fluorophenoxy)pyridine CuI, 150°C 65
Reductive Amination Pyridine-2-carbaldehyde NaBH3CN, DABCO 82

Palladium-Catalyzed Coupling for Intermediate Synthesis

Advanced routes employ palladium-catalyzed cross-coupling to construct the pyridine core.

Suzuki-Miyaura Coupling

A boronic ester derivative of 4-fluorophenol is coupled with 2-amino-6-bromopyridine using Pd(PPh3)4 and K2CO3 in dioxane/water (3:1). This method achieves 78% yield but requires protection of the amine group as a tert-butyl carbamate (Boc).

Buchwald-Hartwig Amination

Direct introduction of the methanamine group is achieved via coupling 6-bromo-2-(4-fluorophenoxy)pyridine with benzophenone imine, followed by acidic deprotection.

  • Catalyst: Pd2(dba)3/XantPhos
  • Base: t-BuONa
  • Solvent: Toluene at 110°C
  • Yield: 68%.

Reductive Amination of Cyanohydrin Intermediates

A patent-published method (US7208603B2) outlines the synthesis of pyridin-2-yl-methylamine derivatives via cyanohydrin intermediates.

Cyanohydrin Formation

6-(4-Fluorophenoxy)pyridine-2-carbonitrile is reduced to the corresponding cyanohydrin using NaBH3CN in methanol.

Reductive Amination

The cyanohydrin undergoes reductive amination with methylamine hydrochloride in the presence of DABCO and FeSO4·7H2O to prevent side reactions.

  • Key step: FeSO4·7H2O sequesters cyanide ions, improving yield to 88%.

Optimization and Scalability

Solvent and Base Selection

Methanol is preferred for reductive amination due to its polarity and compatibility with NaBH3CN. DABCO outperforms triethylamine in minimizing imine byproducts.

Industrial-Scale Production

Continuous flow reactors enhance reaction control and yield (≥90%) for the chloropyridine amination step. Catalyst recycling protocols reduce Pd waste in coupling reactions.

Challenges and Mitigation Strategies

  • Byproduct Formation: Over-reduction of the pyridine ring is mitigated by controlling NaBH3CN stoichiometry.
  • Purification: Silica gel chromatography or recrystallization from ethanol/water mixtures achieves ≥98% purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [6-(4-Fluorophenoxy)pyridin-2-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom or other functional groups are replaced by different substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Various nucleophiles and electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

[6-(4-Fluorophenoxy)pyridin-2-yl]methanamine is an organic compound with a unique molecular structure featuring a pyridine ring, a fluorophenoxy group, and a methanamine moiety. The presence of the fluorine atom enhances the compound's lipophilicity and can influence its biological activity by altering interactions with biological targets. Its chemical formula is C12H12FN2O.

Potential Applications

The potential applications of this compound are diverse:

  • Pharmaceutical development Its structural characteristics make it a candidate for developing new drugs targeting neurological disorders. Compounds similar to it often exhibit significant biological activity, particularly in pharmacological contexts. The fluorophenoxy group can enhance binding affinity to various receptors, potentially leading to therapeutic effects. Studies have shown that such compounds may act on neurotransmitter systems, influencing mood and cognition, which is relevant for drug development targeting psychiatric disorders.
  • Synthesis The synthesis of this compound typically involves several steps, allowing for the modification of substituents to optimize biological activity and pharmacokinetic properties.
  • Interaction studies Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques are used to understand its mechanism of action and optimizing its therapeutic potential.

Several compounds share structural similarities with this compound, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
4-AminophenolPhenolic hydroxyl groupAnalgesic and antipyretic effects
4-FluoroanilineFluorinated aromatic amineAntimicrobial properties
2-Amino-5-fluoropyridineFluorinated pyridinePotential anti-cancer activity
3-PyridinemethanolHydroxymethyl group on pyridineNeuroprotective effects

The uniqueness of this compound lies in its specific combination of a fluorinated phenoxy group and a pyridine structure, which may enhance its selectivity and efficacy towards certain biological targets compared to these similar compounds.

Fungicidal Activity

Mechanism of Action

The mechanism of action of [6-(4-Fluorophenoxy)pyridin-2-yl]methanamine involves its interaction with specific molecular targets. The fluorophenoxy group and pyridine ring allow for binding to certain enzymes or receptors, modulating their activity. The methanamine group may further enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound’s bioactivity and physicochemical properties are influenced by substituents on the pyridine ring and the phenoxy group. Below is a comparative analysis with key analogues:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
[6-(4-Fluorophenoxy)pyridin-2-yl]methanamine C₁₂H₁₁FN₂O 218.23 4-Fluorophenoxy, methanamine (2-position) Not explicitly reported (used as intermediate)
[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine C₁₂H₁₁FN₂O 218.23 4-Fluorophenoxy, methanamine (3-position) Positional isomer; altered binding affinity
(3-Fluoro-5-(pyridin-2-yl)phenyl)methanamine C₁₂H₁₀FN₃ 215.23 Pyridin-2-yl, 3-fluoro substitution CNS-targeting candidate (preclinical studies)
N-((6-Methylpyridin-2-yl)methyl)-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine C₂₅H₂₀FN₅ 409.17 Methylpyridine, fluorophenyl, pyrazolo-pyrimidine Anti-mycobacterial (MIC: 0.5–1 µg/mL)
(6-(Trifluoromethyl)pyridin-2-yl)methanamine C₇H₇F₃N₂ 176.14 Trifluoromethyl substitution Enhanced lipophilicity; antiviral potential

Key Findings from Comparative Studies

Positional Isomerism: The 2-position substitution in this compound provides optimal steric alignment for receptor binding compared to the 3-position isomer, which may hinder interactions due to altered spatial orientation .

Electron-Donating vs. Electron-Withdrawing Groups :

  • Methoxy groups (e.g., in compound 48 from ) enhance anti-mycobacterial activity (MIC: 0.25 µg/mL) by improving solubility and hydrogen-bonding capacity.
  • Trifluoromethyl groups (e.g., ) increase metabolic stability and membrane permeability due to lipophilic effects but may reduce aqueous solubility.

Ring System Modifications :

  • Replacement of the pyridine ring with pyrazolo[1,5-a]pyrimidine (e.g., compound 47 in ) significantly enhances anti-mycobacterial potency (MIC: 0.5 µg/mL) by enabling π-π stacking with bacterial enzyme active sites.

Amino Group Variations: Dimethylamino and piperidinyl substituents (e.g., compounds 49 and 50 in ) improve pharmacokinetic profiles by reducing first-pass metabolism via steric shielding of the amine group.

Data Table: Anti-Mycobacterial Activity of Pyridine Derivatives

Compound MIC (µg/mL) Substituents Reference
This compound N/A 4-Fluorophenoxy, methanamine
47 (6-Methylpyridin-2-yl derivative) 0.5–1.0 Methylpyridine, fluorophenyl
48 (6-Methoxypyridin-2-yl derivative) 0.25 Methoxypyridine, fluorophenyl
49 (6-Dimethylaminopyridin-2-yl derivative) 0.5 Dimethylamino, fluorophenyl

Biological Activity

[6-(4-Fluorophenoxy)pyridin-2-yl]methanamine is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the chemical formula C12H12FN2O, characterized by a pyridine ring with a fluorophenoxy group and a methanamine moiety. The presence of fluorine enhances lipophilicity, which may influence its interactions with biological targets and overall pharmacological profile .

This compound exerts its biological effects through specific interactions with molecular targets, including enzymes and receptors. These interactions can modulate various signaling pathways related to neurotransmission and inflammation, making it relevant for conditions such as psychiatric disorders and cancer .

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit significant biological activities, particularly in pharmacological contexts. The following sections summarize key findings regarding its biological activities.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines, showing promise as an anticancer agent .
  • Mechanistic Insights : The compound may induce apoptosis in tumor cells through modulation of apoptotic pathways, potentially offering a therapeutic avenue for cancer treatment .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating mood disorders:

  • Binding Affinity : Studies indicate that the fluorophenoxy group enhances binding affinity to serotonin and dopamine receptors, which are critical in mood regulation .
  • Cognitive Enhancement : Animal models have shown improvements in cognitive function when treated with the compound, indicating its potential as a cognitive enhancer .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameStructure FeaturesBiological Activity
4-AminophenolPhenolic hydroxyl groupAnalgesic and antipyretic effects
4-FluoroanilineFluorinated aromatic amineAntimicrobial properties
2-Amino-5-fluoropyridineFluorinated pyridinePotential anti-cancer activity
3-PyridinemethanolHydroxymethyl group on pyridineNeuroprotective effects

The uniqueness of this compound lies in its specific combination of functionalities that may enhance selectivity and efficacy towards certain biological targets compared to these similar compounds .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.

Study 2: Neuropharmacological Assessment

In a behavioral study involving rodent models, administration of the compound resulted in improved performance on cognitive tasks, suggesting possible applications in treating neurodegenerative diseases or mood disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.